2,7-Bis(4-chlorobutoxy)quinoline

Pharmaceutical impurity profiling LC-MS method development Reference standard qualification

2,7-Bis(4-chlorobutoxy)quinoline (CAS 2060027-95-2) is a fully aromatic, symmetrically O,O′-dialkylated quinoline derivative with molecular formula C₁₇H₂₁Cl₂NO₂ and a molecular weight of 342.3 g·mol⁻¹. It bears two 4-chlorobutoxy side chains at the quinoline 2- and 7-positions and is formally classified as Brexpiprazole Impurity 42—a characterized, process-related impurity observed at low levels during synthesis of the atypical antipsychotic drug substance brexpiprazole.

Molecular Formula C17H21Cl2NO2
Molecular Weight 342.3 g/mol
CAS No. 2060027-95-2
Cat. No. B1412755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Bis(4-chlorobutoxy)quinoline
CAS2060027-95-2
Molecular FormulaC17H21Cl2NO2
Molecular Weight342.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CC(=N2)OCCCCCl)OCCCCCl
InChIInChI=1S/C17H21Cl2NO2/c18-9-1-3-11-21-15-7-5-14-6-8-17(20-16(14)13-15)22-12-4-2-10-19/h5-8,13H,1-4,9-12H2
InChIKeyTZMDXIUAHHJECB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,7-Bis(4-chlorobutoxy)quinoline (CAS 2060027-95-2): Procurement-Relevant Identity and Physicochemical Baseline


2,7-Bis(4-chlorobutoxy)quinoline (CAS 2060027-95-2) is a fully aromatic, symmetrically O,O′-dialkylated quinoline derivative with molecular formula C₁₇H₂₁Cl₂NO₂ and a molecular weight of 342.3 g·mol⁻¹ [1]. It bears two 4-chlorobutoxy side chains at the quinoline 2- and 7-positions and is formally classified as Brexpiprazole Impurity 42—a characterized, process-related impurity observed at low levels during synthesis of the atypical antipsychotic drug substance brexpiprazole [2]. The compound is supplied as a white to off-white powder with a reported melting point of 71–73 °C, a computed XLogP3 of 5.1, zero hydrogen-bond donors, three hydrogen-bond acceptors, a topological polar surface area (TPSA) of 31.4 Ų, and ten rotatable bonds [1]. Its primary procurement use is as an analytical reference standard for HPLC/LC-MS method development, method validation (AMV), and quality control (QC) in Abbreviated New Drug Applications (ANDA) or commercial brexpiprazole manufacturing [2].

Why 2,7-Bis(4-chlorobutoxy)quinoline Cannot Be Replaced by a Close In-Class Analog Without Analytical Risk


Within the brexpiprazole impurity landscape, several compounds share the same elemental composition (C₁₇H₂₁Cl₂NO₂) or differ by a single halogen substitution, yet their chromatographic retention, mass spectrometric fragmentation, and NMR signatures diverge substantially from 2,7-bis(4-chlorobutoxy)quinoline [1]. The bromine analog (2,7-bis(4-bromobutoxy)quinoline) introduces an 89-Da mass shift (MW 431.17) that alters MS detection windows, while the isomeric N-alkylated species 7-(4-chlorobutoxy)-1-(4-chlorobutyl)quinolin-2(1H)-one (BRX-1-B) shares the identical molecular weight but exhibits a distinct ¹H-NMR aromatic proton pattern and a different oxidation state at the quinoline nitrogen [1][2]. Even the mono‑substituted precursor 7-(4-chlorobutoxy)quinolin-2(1H)-one (MW 251.71, mp 126–128 °C) differs in molecular weight by ~91 Da, rendering it unsuitable as a surrogate retention time marker in validated HPLC methods . Because regulatory ANDA submissions require impurity reference standards with unambiguous structural identity and lot‑specific certificates of analysis (CoA) that include ¹H/¹³C NMR, IR, MASS, and HPLC purity data, substituting a structurally adjacent analog risks method misalignment, failed system suitability, and non‑compliance with ICH Q2(R1) validation requirements [2].

2,7-Bis(4-chlorobutoxy)quinoline: Comparator-Anchored Quantitative Differentiation Evidence


Molecular Weight Differentiation from the Bromine Analog Enables Unambiguous Mass Spectrometric Identification

The target compound (C₁₇H₂₁Cl₂NO₂, exact monoisotopic mass 341.0949 Da) is clearly resolved from its bromine analog 2,7-bis(4-bromobutoxy)quinoline (C₁₇H₂₁Br₂NO₂, MW 431.17 Da) by an 89–90 Da mass difference in both full-scan MS and selected ion monitoring (SIM) modes [1]. This mass differential arises from the replacement of two chlorine atoms (Cl, monoisotopic mass ~34.97 Da) with two bromine atoms (Br, monoisotopic mass ~78.92 Da). In LC-MS impurity profiling of brexpiprazole, this mass shift ensures that the chlorine‑containing impurity 42 and the bromine‑containing impurity 45 do not co‑elute within the same extracted ion chromatogram window, preventing false identification when only one reference standard is available [1].

Pharmaceutical impurity profiling LC-MS method development Reference standard qualification

Distinct ¹H-NMR Aromatic and Aliphatic Signature Differentiates the O,O′-Dialkylated Quinoline from the Isomeric N,O-Dialkylated Quinolinone

In the 400 MHz ¹H-NMR spectrum (DMSO-d₆), 2,7-bis(4-chlorobutoxy)quinoline (BRX-1-A) displays a fully aromatic quinoline proton pattern: δ 8.13 (d, J = 8.8 Hz, 1H, H-4), δ 7.77 (d, J = 8.8 Hz, 1H, H-3), δ 7.16 (s, 1H, H-8), δ 7.07 (dd, J = 10.8, 6.8 Hz, 1H, H-6), and δ 6.83 (d, J = 8.8 Hz, 1H, H-5), with two distinct O‑CH₂ signals at δ 4.43 and δ 4.15 [1]. In contrast, the isomeric N‑alkylated quinolinone impurity (BRX-1-B, 7-(4-chlorobutoxy)-1-(4-chlorobutyl)quinolin-2(1H)-one) exhibits a lactam carbonyl ¹³C resonance (~160–165 ppm) absent in BRX-1-A and a distinct N‑CH₂ signal, enabling unambiguous differentiation of the two isomers that share an identical molecular formula [1].

Structural elucidation NMR spectroscopy Regioisomer identification

Melting Point Gap of ~53–55 °C Separates the Bis-Chlorobutoxy Quinoline from the Mono-Substituted Quinolinone Intermediate

The melting point of 2,7-bis(4-chlorobutoxy)quinoline is reported as 71–73 °C (Sigma-Aldrich/Enamine), while the mono-substituted synthetic precursor 7-(4-chlorobutoxy)quinolin-2(1H)-one (CAS 913613-82-8, Brexpiprazole Related Compound A) melts at 126–128 °C [1]. This ~53–55 °C difference reflects the removal of one intramolecular hydrogen-bonding lactam N–H donor and the addition of a second flexible chlorobutoxy chain, which together disrupt crystal packing and lower the lattice energy of the bis-substituted quinoline relative to the quinolinone [1].

Solid-state characterization Purity assessment Intermediate vs impurity differentiation

XLogP3 Partition Coefficient of 5.1 Positions the Compound as a Moderately Lipophilic, Reversed-Phase-Retained Impurity Distinct from More Polar Quinolinone Analogs

The computed XLogP3 value for 2,7-bis(4-chlorobutoxy)quinoline is 5.1, reflecting the contribution of two 4-chlorobutoxy chains and the fully aromatic quinoline core with zero hydrogen-bond donors [1]. By comparison, the mono-substituted lactam intermediate 7-(4-chlorobutoxy)quinolin-2(1H)-one bears one N–H donor and a more polar 2-oxo group; its predicted logP is lower (class-level inference), consistent with the observation that impurity 42 is resolved as a moderately polar species on reversed-phase HPLC with later elution than more polar quinolinone impurities [2]. The Veeprho characterization notes confirm that impurity 42 is resolved by reversed-phase HPLC and exhibits a distinct retention time and UV profile relative to the parent brexpiprazole compound [2].

Chromatographic retention prediction Lipophilicity Reversed-phase HPLC method development

Process-Specific Origin as an O-Alkylation Byproduct Confers a Defined Synthetic Lineage That Distinguishes It from Degradation Products and Later-Stage Impurities

According to the Tyagi et al. (2018) impurity identification study, 2,7-bis(4-chlorobutoxy)quinoline (designated BRX-1-A) arises specifically from the O-alkylation step of 7-(4-chlorobutoxy)quinolin-2(1H)-one (BRX-1) with excess 1-bromo-4-chlorobutane under NaH/CH₃CN reflux conditions, yielding BRX-1-A at 39% isolated yield alongside the N,O-dialkylated regioisomer BRX-1-B at 29% yield [1]. This synthetic origin places impurity 42 firmly in the category of early-stage process-related impurities rather than late-stage degradation products. In the industry-oriented route optimization by Chen et al. (2019), the revised synthetic route reduced the impurity profile such that dimer 6 was the sole observed impurity in the final brexpiprazole product at levels ≤0.05%, while the O,O-dialkylated impurity class (to which impurity 42 belongs) was controlled at the intermediate stage through optimized stoichiometry and solvent selection [2].

Process impurity control Synthetic route tracing Quality-by-Design (QbD)

2,7-Bis(4-chlorobutoxy)quinoline: Evidence-Based Application Scenarios for Procurement Decision-Making


ANDA Analytical Method Development and Validation (AMV) for Brexpiprazole Impurity Profiling

In the context of Abbreviated New Drug Application (ANDA) submissions for generic brexpiprazole, 2,7-bis(4-chlorobutoxy)quinoline serves as a characterized impurity reference standard for HPLC method development and validation according to ICH Q2(R1) guidelines. Its distinct reversed-phase retention behavior (moderately polar, XLogP3 5.1), unambiguous mass (exact mass 341.0949 Da), and fully assigned ¹H/¹³C NMR spectra [1][2] enable accurate system suitability testing, specificity demonstration, and linearity/accuracy determination. The compound's identity as an early-stage O-alkylation byproduct (BRX-1-A) [3] makes it directly relevant for monitoring the O-alkylation intermediate quality, a critical control point identified in the industry-optimized brexpiprazole process [4].

Forced-Degradation and Stability-Indicating Method Qualification

Forced-degradation studies prescribed by ICH Q1A(R2) require spiking with authentic impurity standards to confirm that stability-indicating HPLC methods can resolve degradation products from the API. 2,7-Bis(4-chlorobutoxy)quinoline, with its XLogP3 of 5.1 and zero hydrogen-bond donors [1], exhibits chromatographic behavior distinct from more polar oxidative degradants (e.g., N-oxides and quinolinones), ensuring that the analytical method achieves baseline resolution across the full polarity range of potential brexpiprazole impurities. The Veeprho characterization confirms that this impurity is detected at low levels in brexpiprazole batches and is amenable to validated HPLC methods with peak purity assessment [2].

Intermediate-Stage Process Control During Brexpiprazole Manufacturing

The Tyagi et al. (2018) study demonstrates that BRX-1-A forms at the O-alkylation stage in 39% isolated yield when stoichiometry is not tightly controlled [3]. Procurement of the authentic impurity 42 reference standard enables manufacturers to set specification limits for this intermediate-stage impurity and to verify that optimized reaction conditions (controlled equivalents of 1-bromo-4-chlorobutane, appropriate solvent/base selection) have reduced its formation below acceptable thresholds before the N-alkylation step [4]. This targeted intermediate control strategy aligns with the Quality-by-Design (QbD) framework described in the UPLC method development literature for brexpiprazole [5].

Pharmacopeial Reference Standard Traceability and CoA Cross-Validation

Suppliers such as ChemWhat and SynZeal provide 2,7-bis(4-chlorobutoxy)quinoline with detailed certificates of analysis that include ¹H NMR, ¹³C NMR, IR, MASS, and HPLC purity data compliant with regulatory guidelines, with optional traceability against USP or EP pharmacopeial standards [6][7]. The distinct melting point (71–73 °C) and fully resolved ¹H-NMR signature (δ 8.13, 7.77, 7.16, 7.07, 6.83 in DMSO-d₆) [3] provide orthogonal identity verification points that QC laboratories can use to cross-validate supplier CoA data upon receipt, reducing the risk of accepting a mislabeled or degraded reference standard.

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